1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-9-5-1-2-7-11(9)20-13(10-6-3-4-8-17-10)12(14(16)21)18-19-20/h1-8H,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURANPGRMSPUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)N)C3=CC=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it a convenient method for the preparation of triazole derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-tubercular agents.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the chlorophenyl and pyridinyl groups enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with three triazole derivatives that share structural or functional similarities. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Position on Pyridine: The target compound’s pyridin-2-yl group (vs. pyridin-3-yl or 4-yl in analogs) may influence binding specificity. For example, pyridin-2-yl derivatives often exhibit stronger interactions with metal ions or enzymes due to the nitrogen’s spatial orientation .
Carboxamide vs. Carboxylic Acid :
- The carboxamide group in the target compound and enhances hydrogen-bonding capacity compared to the carboxylic acid in , which may affect solubility and target engagement.
Aromatic Substitutions :
- The 2-chlorophenyl group in the target compound is retained in , while incorporates a 2-chloro-4-fluorobenzyl group. The additional fluorine in could alter electronic properties and bioavailability.
Molecular Weight and Lipophilicity: The target compound (MW ~338.75) is lighter than (MW 417.90), suggesting better pharmacokinetic profiles for CNS penetration or oral absorption.
Biological Activity
1-(2-Chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide, a compound belonging to the triazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Compound ID | L806-0235 |
| Molecular Formula | C14H10ClN5O |
| Molecular Weight | 299.71 g/mol |
| LogP | 2.1994 |
| Polar Surface Area | 69.013 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit potent antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains. For instance, a study evaluating the in vitro antibacterial activity reported significant inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria .
Antiviral Activity
The antiviral potential of triazole compounds has been explored extensively. In particular, derivatives have been tested against viruses such as SARS-CoV-2 and varicella-zoster virus. A recent study highlighted that certain triazole hybrids exhibited promising anti-COVID-19 activity with an EC50 value of approximately 1.163 nM, indicating low cytotoxicity while effectively inhibiting viral replication .
Anticancer Activity
Triazole compounds are also being investigated for their anticancer properties. For example, in a study focusing on lung cancer cell lines (H460), specific derivatives exhibited IC50 values as low as 6.06 μM, indicating significant cytotoxic effects on cancer cells. Mechanistic studies revealed that these compounds induced apoptosis and increased reactive oxygen species (ROS) production in treated cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes or viral replication.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Study 1: Antiviral Efficacy
A comprehensive evaluation of triazole derivatives against viral targets revealed that compounds with chlorophenyl substitutions exhibited superior antiviral activity compared to unsubstituted analogs. The study measured the inhibitory concentration (IC50) and found that compounds with chlorine substituents showed enhanced potency against viral proteases .
Study 2: Anticancer Potential
In a recent investigation into the anticancer effects of triazole hybrids, one derivative was shown to significantly induce apoptosis in lung cancer cells through ROS-mediated pathways. The study utilized Western blot analysis to confirm increased expression of LC3 and γ-H2AX proteins post-treatment, suggesting effective induction of autophagy and DNA damage response mechanisms .
Q & A
Q. What are the common synthetic routes for 1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by coupling reactions to introduce substituents. For example:
- Step 1 : Preparation of a propargylamide intermediate via condensation of 2-chlorophenyl azide with a pyridine-containing alkyne.
- Step 2 : Cyclization under Cu(I) catalysis (e.g., CuI in DMSO at 60°C) to form the triazole ring .
- Step 3 : Functionalization of the carboxamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DCM) .
Key challenges include optimizing reaction yields (often 60–80%) and minimizing byproducts like regioisomers.
Q. How is the compound characterized post-synthesis?
Critical characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions. For instance, the pyridin-2-yl proton resonates at δ 8.5–9.0 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 433.2 for C₂₃H₂₁ClN₆O) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen-bonding patterns .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight:
- Anticancer activity : IC₅₀ values of 2–10 µM against NCI-H522 lung cancer cells, linked to c-Met kinase inhibition .
- Antimicrobial potential : Moderate activity against S. aureus (MIC = 16 µg/mL) due to triazole-mediated disruption of bacterial membrane proteins .
Note: Bioactivity varies with purity (>95% by HPLC) and assay conditions (e.g., serum-free vs. serum-containing media) .
Advanced Research Questions
Q. How do structural modifications influence binding affinity to biological targets?
Systematic SAR studies reveal:
- 2-Chlorophenyl group : Enhances hydrophobic interactions with kinase ATP pockets (e.g., c-Met). Replacement with 4-fluorophenyl reduces potency by 3-fold .
- Pyridin-2-yl moiety : Critical for π-π stacking with aromatic residues. Pyridin-3-yl analogs show reduced activity due to steric clashes .
- Carboxamide substituents : N-Benzyl groups improve solubility but may reduce membrane permeability. Cyclohexyl analogs balance lipophilicity and bioavailability .
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies often arise from:
- Assay variability : For example, NCI-H522 cells show sensitivity (GP = 68–86%) in serum-free conditions but lower response in serum-containing media due to protein binding .
- Purity issues : Byproducts like regioisomers (e.g., 1,4-disubstituted triazoles) can skew IC₅₀ values. Rigorous HPLC purification (≥98% purity) is essential .
- Target promiscuity : Off-target effects (e.g., Wnt/β-catenin pathway modulation) may explain divergent results in cytotoxicity vs. antiproliferative assays .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide models triazole-pyridine interactions with c-Met kinase (PDB: 3F82). Key residues: Met1160 (H-bond with carboxamide) and Tyr1232 (π-stacking with pyridine) .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. High RMSD values (>2 Å) indicate weak binding .
- Validation : Experimental validation via SPR (KD = 120 nM) or ITC corroborates computational predictions .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use DMSO:PEG400 (1:4) for parenteral administration (solubility ≥5 mg/mL) .
- Prodrug approaches : Esterification of the carboxamide group (e.g., methyl ester) improves oral bioavailability (AUC increased by 40% in murine models) .
- Nanoparticle encapsulation : PLGA nanoparticles (150 nm diameter) enhance tumor targeting (3-fold higher accumulation vs. free drug) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
